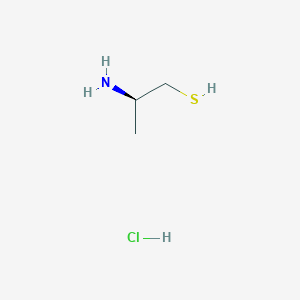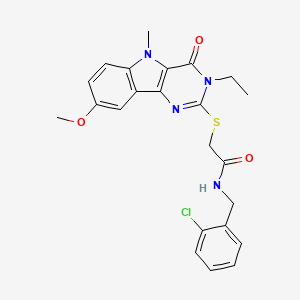
1-(3-cyano-6-methylquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyano-6-methylquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide, also known as Cmpd-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of piperidine-carboxamide compounds and has been shown to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, including compounds with structural similarities to "1-(3-cyano-6-methylquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide," have been extensively reviewed for their wide range of biological activities. These compounds are key in developing therapeutics for various diseases due to their significant anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial properties. The review highlights the potential of isoquinoline and its derivatives in serving as low-molecular-weight inhibitors for pharmacotherapeutic applications, underscoring their versatility in medicinal chemistry (Danao et al., 2021).
Antitubercular Activity of Heteroaromatic Compounds
A study focusing on the modification of the isoniazid structure and its derivatives, including those resembling the queried compound, demonstrated significant anti-tubercular activity against various strains of Mycobacterium tuberculosis. These findings suggest the potential application of such compounds in designing new anti-tuberculosis drugs, highlighting the importance of heteroaromatic compounds in addressing drug-resistant TB strains (Asif, 2014).
Insights into 8-Hydroxyquinolines as Medicinal Targets
Another study explored 8-hydroxyquinoline derivatives, noting their significant medicinal potential due to their metal chelation properties. These compounds are actively researched for their ability to treat various diseases, including neurodegenerative disorders, highlighting the broader category of quinoline derivatives as promising drug candidates (Gupta et al., 2021).
Role in Chemokine CCR3 Receptor Antagonism
The chemokine receptor CCR3, implicated in allergic diseases like asthma and allergic rhinitis, can be targeted by small molecule antagonists, including quinoline derivatives. This application demonstrates the potential therapeutic value of compounds structurally related to "this compound" in treating allergic conditions by inhibiting the CCR3 receptor (Willems & Ijzerman, 2010).
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3S/c1-4-28-22(30)21-20(16-11-15(31-3)9-10-18(16)27(21)2)26-23(28)32-13-19(29)25-12-14-7-5-6-8-17(14)24/h5-11H,4,12-13H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPVJRLBUFZRDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dihydronaphthalen-2-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2742327.png)

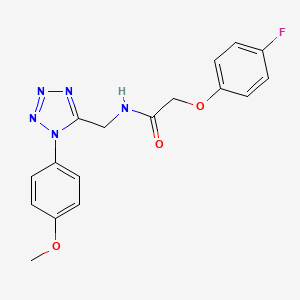
![N-(furan-2-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2742330.png)
![Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2742332.png)

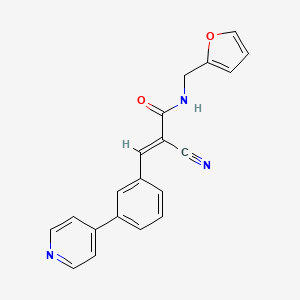
![2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid](/img/structure/B2742339.png)

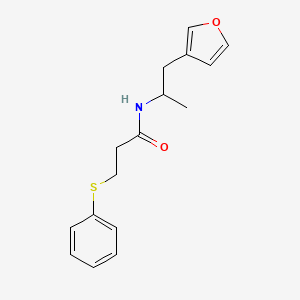
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2742343.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethoxybenzamide](/img/structure/B2742346.png)
